

The Structure-Activity Relationship of Conopressin S: A Technical Guide for Researchers

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An In-depth Examination of a Potent Vasopressin/Oxytocin Ligand from Cone Snail Venom

Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, represents a fascinating member of the vasopressin/oxytocin (VP/OT) superfamily of neuropeptides.[1] Its structural similarity to endogenous mammalian hormones, coupled with its unique pharmacological profile, has made it a subject of considerable interest for researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **Conopressin S**, detailing the quantitative effects of amino acid substitutions on its binding affinity and functional activity at human vasopressin (V_1a , V_1b , V_2) and oxytocin (OT) receptors.

Molecular Structure and Key Residues

Conopressin S has the amino acid sequence Cys¹-Ile²-Ile³-Arg⁴-Asn⁵-Cys⁶-Pro⁻-Argፄ-Glyց-NH₂.[1] Like other members of the VP/OT family, it possesses a six-amino-acid ring formed by a disulfide bond between Cys¹ and Cys⁶, and a three-amino-acid C-terminal tail.[1] The residues at positions 2, 3, 4, 7, 8, and 9 have been identified as key determinants of receptor binding and functional activity.[2][3]

Quantitative Structure-Activity Relationship Data



The following tables summarize the binding affinities (K_i) and functional activities (EC₅₀) of **Conopressin S** and its analogs at human vasopressin and oxytocin receptors. This data is compiled from various studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of Conopressin

Analogs at Human Receptors

Peptide	Sequence	hVıaR Kı (nM)	hV₂R Kı (nM)	hOTR Kı (nM)	Reference
Conopressin S	Cys-lle-lle- Arg-Asn-Cys- Pro-Arg-Gly- NH2	-	-	-	-
Conopressin T	Cys-Tyr-lle- Gln-Asn-Cys- Leu-Arg-Val- NH2	180 ± 30	>10000	980 ± 150	[3]
[L ⁷ P]- Conopressin T	Cys-Tyr-lle- Gln-Asn-Cys- Pro-Arg-Val- NH2	88 ± 12	5000 ± 1000	>10000	[3]

Note: Data for **Conopressin S** binding affinity is not readily available in the reviewed literature. Dashes indicate not determined.

Table 2: Functional Activities (EC₅₀, nM) of Conopressin Analogs at Human Receptors

| Peptide | Sequence | hV1aR EC50 (nM) | hV1bR EC50 (nM) | hV2R EC50 (nM) | hOTR EC50 (nM) | Reference | |---|---|---|---| | Conopressin G | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 | 123 (\pm 1.1) | 52 (\pm 1.2) | 300 (\pm 1.1) | >10000 |[2] | | Conopressin M1 (amidated) | Cys-Phe-Pro-Gly-Asn-Cys-Pro-Asp-Ser-NH2 | >10000 (partial agonist) | >10000 (partial agonist) | >10000 | >10000 |[2] | | Conopressin M2 (amidated) | Cys-Phe-Leu-Gly-Asn-Cys-Pro-Asp-Ser-NH2 | >10000 | >10000 | 1700 (\pm 1.2) | >10000 |[2] | | Conopressin M2 (acid) | Cys-Phe-Leu-Gly-Asn-Cys-Pro-Asp-Ser-OH | >10000 | >10000 | 3600 (\pm 1.1) | >10000 |[2] |



Note: Data for **Conopressin S** functional activity is not readily available in the reviewed literature.

Key SAR Insights

- Position 8: The nature of the amino acid at position 8 is a critical determinant of selectivity. A basic residue, such as Arginine in Conopressin S or Lysine in Conopressin G, is generally favored for activity at vasopressin receptors.[2] In contrast, a negatively charged residue like Aspartate in Conopressin M1 and M2 leads to a significant loss of activity at V1a and V1b receptors, but can be tolerated at the V2 receptor.[2]
- Position 7: The substitution of Leucine with Proline in [L⁷P]-Conopressin T enhances its affinity for the V₁a receptor, suggesting that the conformation of the C-terminal tail is crucial for receptor interaction.[3]
- Position 9: The replacement of the conserved Glycine at position 9 with Valine in Conopressin T is a key factor in its antagonist activity at the V₁a receptor.[3] This position has been described as an "antagonist switch".[3]
- C-terminal Amidation: The C-terminal amidation appears to be important for the activity of some analogs, as seen with the partial agonism of amidated Conopressin-M1 at hV₁bR, which is absent in its acidic counterpart.[2]

Signaling Pathways

Conopressin S and its analogs exert their effects by binding to G protein-coupled receptors (GPCRs), triggering distinct intracellular signaling cascades.

V₁a and Oxytocin Receptors: These receptors are coupled to Gαq/11 proteins. Upon agonist binding, they activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
 [2]





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Figure 1. Gq-coupled signaling pathway for V1a and OT receptors.

V₂ Receptor: This receptor is coupled to Gαs proteins. Agonist binding leads to the activation
of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein
kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular
response.[2]



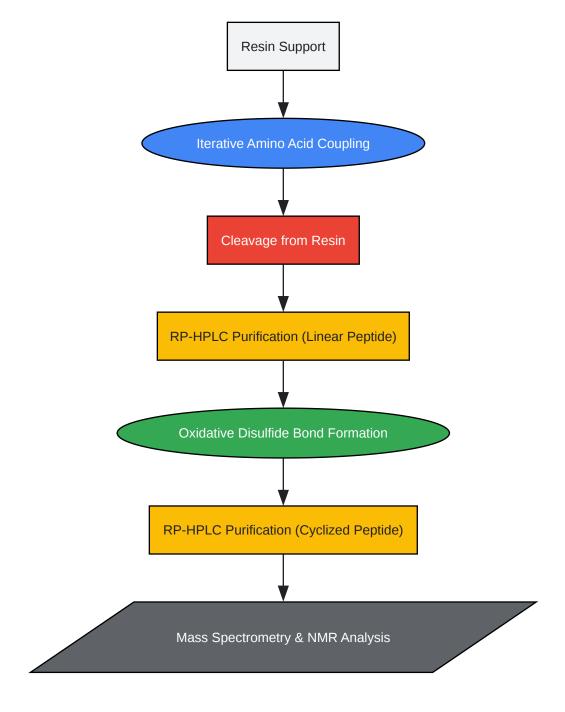
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Figure 2. Gs-coupled signaling pathway for the V₂ receptor.

Experimental ProtocolsSolid-Phase Peptide Synthesis

Conopressin S and its analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by cyclization to form the disulfide bridge.





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Figure 3. General workflow for solid-phase peptide synthesis.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of **Conopressin S** analogs for vasopressin and oxytocin receptors.

Materials:



- Membrane preparations from cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
- Radioligand (e.g., [3H]-Arginine Vasopressin for V1a, V1b, and V2 receptors; [3H]-Oxytocin for OT receptors).
- Unlabeled Conopressin S analog (competitor).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Incubate a constant concentration of radioligand with increasing concentrations of the unlabeled Conopressin S analog in the presence of the receptor-containing membranes.
- Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC₅₀ value (the concentration of analog that inhibits 50% of the specific radioligand binding).
- Convert the IC₅₀ value to a K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where [L] is the concentration of the radioligand and K_a is its affinity for the receptor.



Functional Assays

Objective: To measure the ability of **Conopressin S** analogs to stimulate Gq-coupled receptors and induce intracellular calcium release.

Materials:

- Cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Conopressin S analog.
- Fluorescence plate reader with automated injection capabilities.

Procedure:

- Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
- Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- Measure the baseline fluorescence.
- Inject varying concentrations of the Conopressin S analog and monitor the change in fluorescence over time.
- Plot the peak fluorescence response against the analog concentration to generate a doseresponse curve and determine the EC₅₀ value.

Objective: To measure the ability of **Conopressin S** analogs to stimulate Gs-coupled receptors and induce cAMP production.

Materials:

Cells stably expressing the human V₂ receptor (e.g., CHO-K1 or HEK293 cells).



- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Conopressin S analog.
- cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
- Plate reader compatible with the chosen detection method.

Procedure:

- Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with a phosphodiesterase inhibitor.
- Add varying concentrations of the Conopressin S analog and incubate for a specified time (e.g., 30 minutes at 37°C).
- Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
- Plot the cAMP concentration against the analog concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

The structure-activity relationship of **Conopressin S** is complex, with subtle changes in its amino acid sequence leading to significant alterations in its pharmacological profile. The nature of the residues at key positions, particularly 8 and 9, dictates the selectivity and agonist/antagonist properties of these peptides at vasopressin and oxytocin receptors. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of **Conopressin S** analogs in areas such as cardiovascular disease, pain management, and neurological disorders. Further studies, including the determination of binding affinities for a wider range of analogs and the elucidation of high-resolution receptor-ligand complex structures, will be crucial for the rational design of novel, highly selective, and potent therapeutic agents based on the **Conopressin S** scaffold.



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